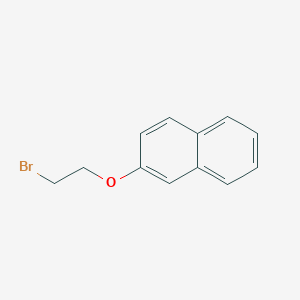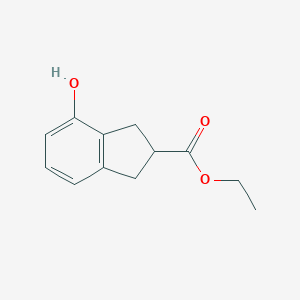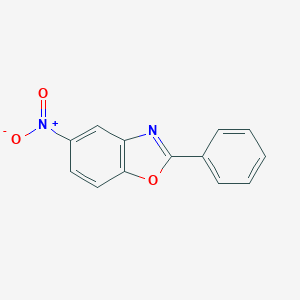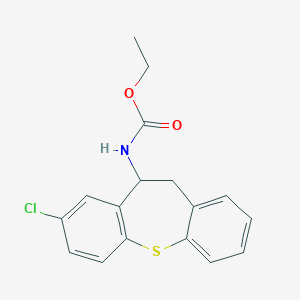
8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin, also known as clozapine, is a tricyclic dibenzodiazepine derivative. It is an atypical antipsychotic drug that is used to treat schizophrenia and other psychotic disorders. Clozapine was first synthesized in 1958 and was approved by the FDA in 1989. It is considered to be a second-generation antipsychotic drug due to its unique mechanism of action.
作用機序
Clozapine works by blocking dopamine receptors in the brain. It also blocks serotonin receptors, which may contribute to its therapeutic effects. Unlike other antipsychotic drugs, 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin does not cause extrapyramidal symptoms such as tremors and muscle stiffness. This is due to its unique mechanism of action, which involves the modulation of multiple neurotransmitter systems in the brain.
生化学的および生理学的効果
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain. It also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in the brain. Clozapine has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
Clozapine has several advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for the production of large quantities of the drug for research purposes. Another advantage is its unique mechanism of action, which makes it a valuable tool for studying the neurobiology of schizophrenia and other psychotic disorders. However, one limitation is that 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin has a narrow therapeutic window and can cause serious side effects if not used properly. This makes it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. One direction is the development of new antipsychotic drugs that target the same neurotransmitter systems as 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin but with fewer side effects. Another direction is the investigation of the neuroprotective properties of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new animal models of schizophrenia and other psychotic disorders that can be used to study the effects of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin and other antipsychotic drugs is also an important future direction.
合成法
The synthesis method of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin involves the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with ethyl chloroformate in the presence of a base such as triethylamine. This results in the formation of 8-chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. The synthesis method of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin is well-established and has been extensively studied in the literature.
科学的研究の応用
Clozapine has been extensively studied in the scientific literature due to its unique mechanism of action and therapeutic potential. It has been shown to be effective in the treatment of schizophrenia and other psychotic disorders. Clozapine has also been studied for its potential use in the treatment of other neurological and psychiatric disorders such as bipolar disorder, depression, and anxiety disorders.
特性
CAS番号 |
69195-61-5 |
|---|---|
製品名 |
8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin |
分子式 |
C17H16ClNO2S |
分子量 |
333.8 g/mol |
IUPAC名 |
ethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C17H16ClNO2S/c1-2-21-17(20)19-14-9-11-5-3-4-6-15(11)22-16-8-7-12(18)10-13(14)16/h3-8,10,14H,2,9H2,1H3,(H,19,20) |
InChIキー |
HPDNNBBTSMILMR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
正規SMILES |
CCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



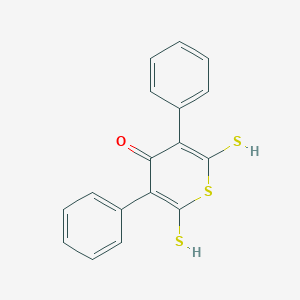
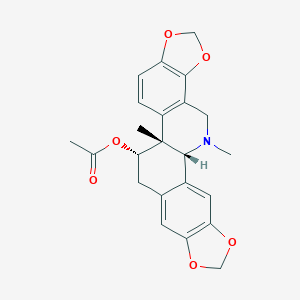
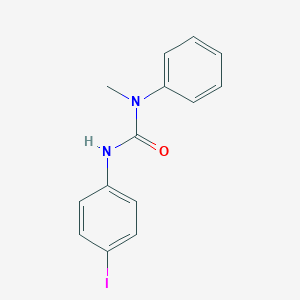
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
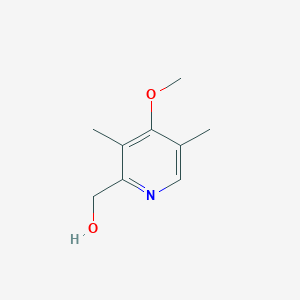
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
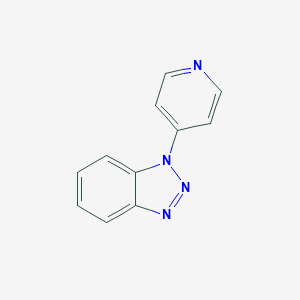
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
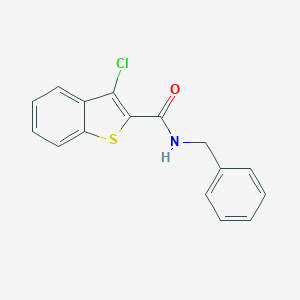
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
